molecular formula C12H6ClFO B13707976 1-Chloro-6-fluorodibenzo[b,d]furan

1-Chloro-6-fluorodibenzo[b,d]furan

Katalognummer: B13707976
Molekulargewicht: 220.62 g/mol
InChI-Schlüssel: KFFJESFQFFREHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-6-fluorodibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzofuran core. Dibenzofurans are known for their aromatic structure, which makes them significant in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-6-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the direct chlorination and fluorination of dibenzofuran using appropriate halogenating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups like hydroxyl, amino, or alkyl groups attached to the aromatic ring .

Wissenschaftliche Forschungsanwendungen

1-Chloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Chloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-6-phenyldibenzo[b,d]furan
  • 1-Bromo-6-fluorodibenzo[b,d]furan
  • 1-Chloro-6-methyldibenzo[b,d]furan

Comparison

1-Chloro-6-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H6ClFO

Molekulargewicht

220.62 g/mol

IUPAC-Name

1-chloro-6-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H

InChI-Schlüssel

KFFJESFQFFREHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.